BenchChemオンラインストアへようこそ!

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Medicinal Chemistry Scaffold Optimization Physicochemical Property Tuning

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 1892685-68-5, C₁₂H₂₁NO₃, MW 227.30) is a Boc-protected hydroxylated 6-azabicyclo[3.2.1]octane building block. The 6-azabicyclo[3.2.1]octane framework constitutes the normorphan nucleus, a scaffold isomeric with the tropane (8-azabicyclo[3.2.1]octane) system found in cocaine and other tropane alkaloids.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
Cat. No. B13548710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CCC2O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3
InChIKeyOZNXIMCBZAVFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate: Procurement-Relevant Identity and Class Positioning


Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 1892685-68-5, C₁₂H₂₁NO₃, MW 227.30) is a Boc-protected hydroxylated 6-azabicyclo[3.2.1]octane building block . The 6-azabicyclo[3.2.1]octane framework constitutes the normorphan nucleus, a scaffold isomeric with the tropane (8-azabicyclo[3.2.1]octane) system found in cocaine and other tropane alkaloids [1]. Unlike the more extensively explored 8-aza and 3-hydroxy regioisomers, the 2-hydroxy substitution on the 6-aza bridge imparts distinct computed physicochemical properties, including a LogP of 1.77 and a topological polar surface area (TPSA) of 49.77 Ų . This compound serves as a constrained amine intermediate in medicinal chemistry, particularly in the synthesis of normorphan-based dopamine transporter ligands and related bioactive molecules [1].

Why Regioisomeric Hydroxyl Position and Azabicyclo Scaffold Choice Preclude Simple Substitution for Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate


Regioisomeric hydroxyl positioning on the 6-azabicyclo[3.2.1]octane core is not interchangeable. The 2-hydroxy isomer presents a distinct hydrogen-bond donor/acceptor geometry and steric environment compared to the more common 3-hydroxy (CAS 1824023-63-3) and 4-hydroxy (CAS various) regioisomers, directly impacting downstream molecular recognition in biological targets . Furthermore, the 6-azabicyclo[3.2.1]octane (normorphan) scaffold itself is pharmacologically divergent from the 8-azabicyclo[3.2.1]octane (tropane) scaffold: in dopamine transporter (DAT) inhibition assays, normorphan analogues achieved IC₅₀ values in the same range as cocaine (e.g., compound 8c, IC₅₀ = 452 nM vs. cocaine IC₅₀ = 459 nM), while structurally matched tropane derivatives display different potency and selectivity profiles [1]. Generic replacement with a 3-hydroxy-6-aza, 2-hydroxy-8-aza, or any other regioisomeric variant will alter the spatial presentation of the hydroxyl pharmacophore and the nitrogen position, potentially invalidating structure-activity relationships established during lead optimization.

Quantitative Differentiation Evidence: Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate vs. Closest Structural Analogs


Hydroxyl Regioisomer Differentiation: 2-OH vs. 3-OH vs. 4-OH on the 6-Azabicyclo[3.2.1]octane Scaffold

Among the three regioisomeric hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate building blocks, the 2-hydroxy isomer (CAS 1892685-68-5) exhibits a computed LogP of 1.77 and TPSA of 49.77 Ų . In contrast, the 3-hydroxy endo isomer (CAS 1250995-70-0) and 4-hydroxy isomer (CAS 1456513-95-3) present different spatial hydrogen-bonding vectors and altered lipophilicity [1]. The 2-position places the hydroxyl group adjacent to the bridgehead, creating a sterically constrained alcohol with reduced conformational flexibility compared to the 3- and 4-substituted analogues. While direct comparative biological data across all three regioisomers has not been published in a single head-to-head study, the differential LogP and TPSA values alone predict distinct pharmacokinetic profiles (CNS penetration, solubility) for final derivatives .

Medicinal Chemistry Scaffold Optimization Physicochemical Property Tuning

Scaffold-Level Differentiation: 6-Azabicyclo[3.2.1]octane (Normorphan) vs. 8-Azabicyclo[3.2.1]octane (Tropane) Pharmacological Profiles

The 6-azabicyclo[3.2.1]octane (normorphan) scaffold is isomeric with the 8-azabicyclo[3.2.1]octane (tropane) core. In a direct comparative study of DAT reuptake inhibition, normorphan analogue 8c (p-chloro-substituted) exhibited an IC₅₀ of 452 nM, equipotent to cocaine (IC₅₀ = 459 nM), demonstrating that the 6-aza scaffold can support potent DAT pharmacology despite the nitrogen position shift from bridgehead (8-aza) to the bridging position (6-aza) [1]. Critically, the normorphan series displayed a distinct structure-activity relationship: the trans-amine series (compounds 8) was the most potent, whereas in the tropane series, different substitution patterns govern activity [1]. This scaffold-dependent SAR means that a 2-hydroxy-8-azabicyclo[3.2.1]octane building block (e.g., CAS 1419101-30-6) cannot serve as a direct surrogate for 2-hydroxy-6-azabicyclo[3.2.1]octane in programs targeting normorphan-based DAT ligands or other 6-aza-specific chemotypes .

Dopamine Transporter CNS Drug Discovery Scaffold Hopping

Boc-Protected Constrained Amine Intermediate: Synthetic Utility in Bridged Bicyclic Nitrogen Scaffold Construction

The 6-azabicyclo[3.2.1]octane ring system is prevalent in biologically active molecules and is a key structural motif in avibactam-related diazabicyclooctane β-lactamase inhibitors [1]. The Dieckmann cyclization methodology for constructing the 6-azabicyclo[3.2.1]octane framework explicitly relies on N-Boc protection to promote the reactive axial conformation required for ring closure [2]. The 2-hydroxy substituent provides a functional handle for further derivatization (e.g., oxidation to ketone, sulfation, or coupling) that is geometrically inaccessible from the 3- or 4-positions. Ene reductase (ERED)-mediated enzymatic synthesis offers a scalable chemoenzymatic route to 6-azabicyclo[3.2.1]octan-3α-ols, but the 2-hydroxy isomer requires distinct synthetic entry [3]. The compound is offered at 98% purity (Leyan) and 95%+ purity (AKSci), with MDL number MFCD32755900 .

Organic Synthesis Building Block β-Lactamase Inhibitor Intermediates

Purity Benchmarking: 98% Assay Purity Enables Stringent SAR Studies vs. Lower-Purity Regioisomer Offerings

Commercially available purity for tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate ranges from 95% (AKSci) to 98% (Leyan, product 1940494) . The 3-hydroxy endo analogue (CAS 1250995-70-0) is typically offered at 95% purity, while the 4-hydroxy cis analogue is available at 95% [1]. For fragment-based drug discovery or lead optimization where impurities can confound IC₅₀ determinations and crystallography, the higher 98% purity specification reduces the risk of false positives from regioisomeric contamination. However, no peer-reviewed lot-to-lot consistency data is publicly available for any of these building blocks.

Quality Control Procurement Specification Analytical Chemistry

Physicochemical Parameter Differentiation: TPSA and Rotatable Bond Count as Determinants of CNS Drug-Likeness

The target compound's computed TPSA of 49.77 Ų falls below the widely accepted CNS drug-likeness threshold of < 70-90 Ų , and its LogP of 1.77 is within the optimal CNS range (1-3). The molecule features zero rotatable bonds (excluding the Boc tert-butyl rotation), indicating maximal conformational rigidity . This compares favorably with the tropane-based 8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane (CAS 1419101-30-6), which has a predicted density of 1.146 g/cm³ and boiling point of 327.9°C, but for which TPSA and LogP are not uniformly reported across vendors . The 6-aza scaffold's topology positions the nitrogen closer to the hydroxyl group than in the 8-aza system, enabling intramolecular hydrogen bonding that influences both conformation and solubility [1].

CNS Drug Design Physicochemical Profiling ADME Prediction

Recommended Research and Industrial Application Scenarios for Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate


Normorphan-Based CNS Ligand Design Requiring Bridgehead-Proximal Hydroxyl Presentation

In dopamine transporter (DAT) inhibitor design programs targeting the normorphan scaffold, the 2-hydroxy substituent provides a unique hydrogen-bonding vector adjacent to the bicyclic bridgehead. The Quirante et al. (2004) study demonstrated that normorphan-based ligands achieve DAT IC₅₀ values equipotent to cocaine (452 nM vs. 459 nM) [1]. The 2-hydroxy building block enables late-stage diversification through oxidation, sulfation, or Mitsunobu chemistry at a position that is inaccessible with 3- or 4-hydroxy regioisomers. Procurement of this specific isomer is critical when SAR demands hydroxyl geometry matching the bridgehead-proximal orientation.

Synthesis of Conformationally Constrained β-Lactamase Inhibitor Intermediates

The 6-azabicyclo[3.2.1]octane core is structurally related to the diazabicyclooctane (DBO) framework of avibactam, a clinically approved β-lactamase inhibitor [2]. The N-Boc group on the target compound promotes the axial conformation required for Dieckmann cyclization to form the bridged bicyclic lactam [3]. The 2-hydroxy group serves as a synthetic handle for installing sulfonate or carbamoyl functionality required for β-lactamase inhibition. This building block is a strategic intermediate for generating novel DBO analogues with potentially differentiated β-lactamase inhibition profiles.

Fragment-Based Drug Discovery and Biophysical Screening Requiring High-Purity Constrained Amines

With a TPSA of 49.77 Ų, LogP of 1.77, zero rotatable bonds, and 98% purity (Leyan) , this compound meets stringent fragment library quality criteria. Its conformational rigidity (fused bicyclic system) minimizes entropic penalty upon target binding, a desirable feature in fragment-based screening. The 2-hydroxy group provides a vector for hydrogen bonding to protein targets that is geometrically distinct from the 3- and 4-substituted isomers. Procurement at 98% purity reduces the risk of false hits from regioisomeric impurities in SPR, ITC, or crystallographic fragment screens.

Chemoenzymatic Route Development for Scalable Azabicyclo Scaffold Production

Recent advances in ene reductase (ERED)-catalyzed intramolecular β-C-H functionalization provide a gram-scale chemoenzymatic cascade for 6-azabicyclo[3.2.1]octane scaffolds [4]. The 2-hydroxy building block can serve as both a starting material for biocatalytic diversification and a reference standard for characterizing enzymatic product distribution. Its distinct regioisomeric identity (confirmed by CAS 1892685-68-5, MDL MFCD32755900) enables unambiguous tracking of chemo- vs. regioselectivity in process development.

Quote Request

Request a Quote for Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.